Curvularol

描述

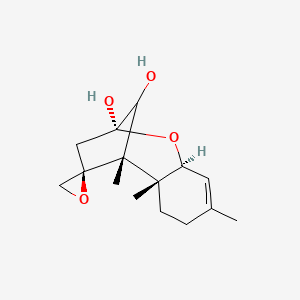

Structure

3D Structure

属性

分子式 |

C15H22O4 |

|---|---|

分子量 |

266.33 g/mol |

IUPAC 名称 |

(1S,2R,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-11,2'-oxirane]-9,12-diol |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-12(2)10(6-9)19-15(17)7-14(8-18-14)13(12,3)11(15)16/h6,10-11,16-17H,4-5,7-8H2,1-3H3/t10-,11?,12-,13+,14+,15-/m0/s1 |

InChI 键 |

SSTQGEBHEZQSQQ-HCKLQLJTSA-N |

手性 SMILES |

CC1=C[C@H]2[C@](CC1)([C@]3(C([C@@](O2)(C[C@@]34CO4)O)O)C)C |

规范 SMILES |

CC1=CC2C(CC1)(C3(C(C(O2)(CC34CO4)O)O)C)C |

同义词 |

curvularol |

产品来源 |

United States |

Origin and Isolation of Curvularol

Identification of Microbial Source: Curvularia Species

The primary source identified for the isolation of curvularol is fungi belonging to the genus Curvularia researchgate.netnih.gov. Curvularia is a genus of filamentous fungi found in various environments, including soil and plants.

Specific Strain: Curvularia sp. RK97-F166

Specifically, this compound was isolated from the fermentation broth of the fungal strain Curvularia sp. RK97-F166 nih.govebi.ac.ukresearchgate.netnih.govnih.govriken.jpjst.go.jpresearchgate.net. This particular strain has been identified as a producer of this compound.

Fermentation Broth as the Isolation Medium

This compound is obtained from the fermentation broth of Curvularia sp. RK97-F166 nih.govebi.ac.ukresearchgate.netnih.govriken.jpjst.go.jp. Fermentation broth is the liquid medium in which microorganisms, in this case, the Curvularia strain, are cultured to produce desired metabolites. The compound is secreted into or contained within this liquid environment during the growth and metabolic processes of the fungus.

Methodological Aspects of Isolation

The isolation of natural products, including fungal metabolites like this compound, typically involves a series of extraction and purification steps from the fermentation broth slideshare.netresearchgate.net. While the specific detailed methodology for this compound's isolation from Curvularia sp. RK97-F166 is described in scientific literature researchgate.netnih.govjst.go.jp, general approaches for isolating compounds from fermentation broths often involve techniques such as filtration, extraction with organic solvents, and various chromatographic methods researchgate.netgoogle.comgoogle.comnih.govekb.eg.

These methods aim to separate the target compound from the complex mixture of substances present in the fermentation broth, including fungal biomass, other metabolites, and media components google.comgoogle.com. Techniques like solvent extraction utilize the differential solubility of compounds in various organic solvents to selectively extract this compound nih.govup.ac.za. Subsequent purification steps, often involving chromatography (such as column chromatography or thin-layer chromatography), are then employed to obtain the compound in a pure form slideshare.netnih.govekb.eg.

Detailed research findings on the isolation process, as described in the source literature researchgate.netnih.govjst.go.jp, would include specifics on the solvents used, the types of chromatographic columns and eluents, and the methods for monitoring the purification progress (e.g., using spectroscopic techniques).

Structural Elucidation of Curvularol

Spectroscopic Analyses for Structural Determination

The foundational step in elucidating the structure of a novel natural product like Curvularol involves a suite of spectroscopic methods. These techniques provide critical information about the molecule's atomic composition, connectivity, and functional groups. The structures of metabolites isolated from Curvularia species are typically established through comprehensive spectral analysis. researchgate.netresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. scialert.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to generate a precise molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for mapping the carbon-hydrogen framework of the molecule. researchgate.net 1H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C-NMR reveals the number and types of carbon atoms present. Advanced 2D-NMR experiments are then used to piece together the full planar structure by establishing correlations between different atoms within the molecule.

The general spectroscopic data used in the structural determination of such compounds are summarized below.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. scialert.net |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, double bonds). scialert.netekb.eg |

| Ultraviolet (UV) Spectroscopy | Reveals information about conjugated systems within the molecule. scialert.netekb.eg |

| 1H NMR Spectroscopy | Details the chemical environment, number, and connectivity of protons. researchgate.net |

| 13C NMR Spectroscopy | Shows the number and type of carbon atoms (e.g., sp3, sp2, carbonyl). researchgate.net |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons to build the molecular skeleton. |

Stereochemical Assignment and Absolute Configuration Investigations

Beyond the planar structure, determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is a critical challenge in natural product chemistry. libretexts.org The unambiguous assignment of the absolute configuration of all stereocenters is essential for understanding a molecule's biological function. libretexts.org

Several powerful methods are available for this purpose:

Single-Crystal X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a molecule. researchgate.netwikipedia.org It involves diffracting X-rays off a single crystal of the compound to generate a three-dimensional electron density map, from which the precise position of every atom can be determined. nih.gov

NMR Spectroscopy with Chiral Reagents : In the absence of a suitable crystal, NMR techniques can be used. By derivatizing the molecule with a chiral agent, it is possible to distinguish between different stereoisomers and assign the relative and sometimes absolute configuration. vscht.cz

Vibrational Optical Activity (VOA) : Techniques like Vibrational Circular Dichroism (VCD) have become powerful tools for assigning the absolute configuration of chiral molecules in solution, without the need for crystallization. nih.gov This method involves comparing the experimental VCD spectrum to one calculated for a known configuration using density functional theory (DFT). nih.gov

The assignment of absolute configuration for a complex molecule like this compound requires these rigorous and often complementary analytical approaches to ensure an unambiguous structural determination. researchgate.net

Structural Relationship to Rearranged Trichothecene (B1219388) Skeletons

This compound is classified as a trichothecene, a large family of sesquiterpenoid mycotoxins. nih.govvscht.cznih.gov Trichothecenes are produced by various fungal genera and are characterized by a common core structure. wikipedia.org

The fundamental skeleton of trichothecenes is the tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (trichothecene) ring system. wikipedia.org this compound is identified as being structurally related to this family, possessing a rearranged version of this characteristic skeleton. researchgate.net This structural kinship is significant, as the specific arrangement and functional groups on the trichothecene core are known to be key determinants of biological activity.

| Feature | General Trichothecenes | This compound |

| Core Structure | Possess a 12,13-epoxytrichothec-9-ene skeleton. wikipedia.org | Contains a rearranged trichothecane (B1236751) sesquiterpene skeleton. vscht.cz |

| Classification | Sesquiterpenoid mycotoxins. wikipedia.org | Classified as a trichothecene-family compound. researchgate.netnih.gov |

| Fungal Origin | Produced by genera such as Fusarium, Stachybotrys, and Trichoderma. wikipedia.org | Isolated from Curvularia sp. researchgate.netnih.gov |

Comparison with Spiroepoxide-Containing Natural Products

A notable feature of this compound's structure is the presence of a spiroepoxide moiety. This is a specific type of epoxide ring where the oxygen atom is part of a spirocyclic junction. This structural motif is found in a variety of other biologically active natural products, many of which are known for their covalent interactions with cellular targets.

The spiroepoxide functional group is a key electrophilic "warhead" that can react with biological nucleophiles, a property essential to the mechanism of action for many of these compounds. mdpi.com For instance, the trioxacarcins are potent antitumor agents whose activity relies on their unique fused spiro-epoxide reacting with DNA. mdpi.com Other natural products containing this reactive group have been inspirations for the chemical synthesis of probes used to identify protein targets. frontiersin.org

| Compound | Class | Noted Feature |

| This compound | Trichothecene | Contains a spiroepoxide moiety. |

| Fumagillin | Meroterpenoid | Contains a spiroepoxide; used as a synthetic inspiration for chemical probes. frontiersin.org |

| FR901464 | Sesquiterpenoid | Contains a spiroepoxide; used as a synthetic inspiration for chemical probes. frontiersin.org |

| Trioxacarcin A | Polyketide | Contains a unique fused spiro-epoxide essential for its antitumor activity. mdpi.com |

| Epoxygoniolide-1 | Norditerpene | Possesses a spiroepoxide lactone functionality. acs.org |

Biosynthetic Pathways of Curvularol

Proposed Biosynthetic Route Elucidation

Based on its core chemical structure, curvularol is categorized as a polyketide-derived macrolide, with structural similarities to other mycotoxins. The proposed biosynthetic pathway is thought to commence with the assembly of a polyketide chain by a polyketide synthase (PKS) enzyme. This process involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide precursor.

Following the formation of the linear polyketide chain, a series of post-PKS modifications are anticipated to occur. These modifications are crucial for the cyclization of the chain to form the characteristic macrolactone ring of this compound and for the introduction of various functional groups. The elucidation of these steps is largely inferred from studies on the biosynthesis of structurally analogous compounds.

Identification of Key Enzymatic Transformations

The biosynthesis of this compound is expected to involve a series of key enzymatic transformations, catalyzed by a suite of enzymes encoded within a dedicated biosynthetic gene cluster. While the specific enzymes for this compound are yet to be characterized, a general scheme can be proposed based on known polyketide and trichothecene (B1219388) biosynthetic pathways.

Key Proposed Enzymatic Transformations in this compound Biosynthesis:

| Enzyme Type | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to assemble the linear polyketide backbone. |

| Cytochrome P450 Monooxygenases | Responsible for various oxidative modifications of the polyketide intermediate, such as hydroxylation and epoxidation. |

| Dehydrogenases/Reductases | Involved in the reduction of keto groups along the polyketide chain. |

| Acyltransferases | Catalyze the transfer of acyl groups, potentially including the addition of specific side chains. |

| Cyclases/Lactonases | Mediate the cyclization of the linear polyketide chain to form the macrolactone ring structure. |

These enzymatic activities work in a coordinated fashion to construct the final complex structure of this compound. The precise sequence and substrate specificity of these enzymes are what ultimately determine the unique chemical architecture of the molecule.

Genetic Basis and Gene Cluster Involvement in this compound Biosynthesis

In fungi, the genes encoding the enzymes for the biosynthesis of a specific secondary metabolite are typically located together in the genome in a contiguous region known as a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation of all the necessary genes for the production of the compound.

While the specific BGC for this compound has not yet been identified and characterized, it is highly probable that one exists within the genome of this compound-producing Curvularia strains. The identification and functional analysis of this gene cluster would be a critical step in fully elucidating the biosynthetic pathway. Techniques such as genome sequencing, bioinformatic analysis using tools like antiSMASH, and gene knockout experiments are instrumental in identifying and validating the function of such BGCs. The discovery of the this compound BGC would provide definitive insights into the enzymes involved and the genetic regulation of its production.

Comparative Biosynthesis with Other Curvularia Secondary Metabolites

The genus Curvularia is known to produce a diverse array of secondary metabolites, offering a rich context for comparative biosynthetic studies. By comparing the biosynthesis of this compound with that of other Curvularia metabolites, common enzymatic machinery and divergent evolutionary pathways can be understood.

A particularly relevant comparison is with the biosynthesis of dehydrocurvularin (B13541) , another polyketide macrolide produced by some Curvularia species and more extensively studied in Aspergillus terreus. The biosynthesis of dehydrocurvularin involves the collaboration of two iterative polyketide synthases (PKSs), designated AtCURS1 and AtCURS2 in A. terreus. nih.govasm.org AtCURS1, a highly reducing PKS, is responsible for synthesizing a tetraketide starter unit, which is then transferred to the non-reducing PKS, AtCURS2, for further extension and cyclization to form the dehydrocurvularin scaffold. nih.gov This collaborative PKS model for macrolide formation provides a strong hypothetical framework for the biosynthesis of the structurally related this compound.

In contrast, other secondary metabolites from Curvularia, such as the cyclic depsipeptide KK-1 from Curvularia clavata, are synthesized via a completely different pathway involving nonribosomal peptide synthetases (NRPSs). nih.gov The identification of the 71 kb BGC for KK-1, containing a core NRPS gene, highlights the biosynthetic versatility within the Curvularia genus. nih.gov

Furthermore, various Curvularia species produce other polyketides like curvulin and radicinin , as well as terpenes and alkaloids. frontiersin.org The study of the PKS genes within different Curvularia species, such as the characterization of the Clpks18 gene in Curvularia lunata which is involved in melanin (B1238610) biosynthesis and pathogenicity, further underscores the diversity of polyketide-derived pathways in this fungal genus. nih.govfrontiersin.org

A comparative analysis of the putative this compound BGC with the known clusters for dehydrocurvularin, KK-1, and other Curvularia metabolites would likely reveal shared ancestral enzymes, as well as gene duplications and diversifications that have led to the evolution of these distinct metabolic pathways.

Total Chemical Synthesis and Analogues of Curvularol

Rationale for Total Synthesis Efforts of Curvularol

The primary impetus for the total synthesis of this compound stems from its significant biological profile. Isolated from the fermentation broth of Curvularia sp. RK97-F166, this compound has been identified as a potent cell cycle inhibitor. nih.gov Research has demonstrated that it arrests the cell cycle progression of normal rat kidney (NRK) cells in the G1 phase at concentrations as low as 150 ng/ml. nih.gov Furthermore, this compound can induce the morphological reversion of srcts-transformed NRK cells, suggesting its potential role in cancer research. nih.govmedchemexpress.com It also functions as a protein synthesis inhibitor, a mechanism of action common to many trichothecenes which are known to target eukaryotic ribosomes. nih.govwikipedia.org

This distinct biological activity makes this compound a valuable target for biomedical research. nih.govnih.gov However, its isolation from natural sources is often insufficient to provide the quantities needed for extensive preclinical and clinical studies. Total synthesis offers a reliable and scalable alternative to isolation, providing access to the pure compound. rsc.org Moreover, a successful synthetic route opens the door to structure-activity relationship (SAR) studies. By systematically modifying the this compound scaffold, chemists can create a library of analogues, potentially leading to the discovery of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Synthetic Studies Toward Core Scaffolds and Advanced Intermediates

The pursuit of the total chemical synthesis of this compound has led to innovative strategies for constructing its unique macrocyclic core. A notable approach commences with the readily available D-glucose, which serves as a chiral template for establishing the stereochemistry of the final molecule. This strategy underscores the utility of carbohydrates as versatile starting materials in natural product synthesis.

A key transformation in the early stages of the synthesis involves the conversion of D-glucose into a key intermediate, a process that establishes the foundational carbon framework and incorporates the necessary functional groups for subsequent cyclization. This intermediate is designed to facilitate the crucial macrocyclization step, which forms the characteristic large ring structure of this compound. The strategic placement of functional groups allows for a high degree of control over the stereochemical outcome of the reaction sequence.

Preparation and Analysis of this compound Derivatives and Analogues

The successful total synthesis of this compound opens avenues for the preparation of a wide array of derivatives and analogues. These structural modifications are instrumental in elucidating the structure-activity relationships of this compound and in developing new compounds with potentially enhanced or novel biological activities. The synthetic route can be adapted to introduce variations at multiple positions around the this compound scaffold.

Biological Activities and Molecular Mechanisms of Curvularol

Cell Cycle Regulatory Activity

Curvularol exerts a significant influence on the cell cycle of mammalian cells, specifically by inducing an arrest in the G1 phase. This activity has been observed in Normal Rat Kidney (NRK) cells, highlighting its potential as a modulator of cell proliferation. nih.gov

G1 Phase Inhibition in Mammalian Cells

Studies have shown that this compound effectively inhibits the progression of the cell cycle in Normal Rat Kidney (NRK) cells, causing them to accumulate in the G1 phase. nih.gov The G1 phase is a critical period for cell growth and preparation for DNA synthesis, and its regulation is crucial for normal cell division. The ability of this compound to halt the cell cycle at this checkpoint suggests an interference with the molecular machinery that governs the G1 to S phase transition.

Concentration-Dependent Cellular Responses

The inhibitory effect of this compound on the cell cycle is concentration-dependent. A specific concentration of 150 ng/ml has been identified as effective in inducing G1 arrest in NRK cells. nih.gov This indicates a precise interaction between this compound and its cellular targets to elicit this response.

Table 1: Effect of this compound on NRK Cell Cycle

| Concentration | Observed Effect in NRK Cells |

|---|

Protein Synthesis Inhibition

Beyond its effects on the cell cycle, this compound has been identified as an inhibitor of protein synthesis. nih.gov Research indicates that its mechanism of action in this regard is similar to that of cycloheximide, a well-known inhibitor of translation. nih.gov This suggests that this compound may interfere with the ribosomal machinery responsible for translating mRNA into protein. The inhibition of protein synthesis is a plausible explanation for the observed G1 cell cycle arrest, as the synthesis of key regulatory proteins, such as cyclins and cyclin-dependent kinases, is essential for cell cycle progression.

Effects on Transformed Cell Morphology

This compound has also been shown to influence the morphology of transformed cells. This effect is particularly evident in its ability to induce morphological reversion in src-transformed NRK cells. nih.gov

Morphological Reversion of src-transformed NRK Cells

At a concentration of 100 ng/ml, this compound can induce the morphological reversion of NRK cells that have been transformed by the src oncogene. nih.gov Src-transformed cells typically exhibit a rounded morphology and loss of contact inhibition, characteristic of cancerous cells. The ability of this compound to revert these cells to a more normal, flattened phenotype suggests an interference with the signaling pathways regulated by the src oncogene.

Table 2: Morphological Effects of this compound on src-transformed NRK Cells

| Concentration | Observed Effect |

|---|

Molecular Target Identification

While the biological activities of this compound have been documented, the precise molecular target or targets of this compound have not yet been fully elucidated in the reviewed scientific literature. The observed effects on G1 cell cycle arrest and protein synthesis inhibition point towards potential interactions with components of the cell cycle machinery and the ribosome. However, direct binding studies and comprehensive target identification analyses are required to definitively identify the molecular entities through which this compound exerts its biological effects.

Identification of Ribosomal Protein L3 (Rpl3p) in Saccharomyces cerevisiae

The cellular target for this compound was identified through a genetic approach utilizing the yeast Saccharomyces cerevisiae. nih.govtandfonline.comresearchgate.net As the wild-type W303 strain of the yeast showed high resistance to the compound, a drug-hypersensitive parental strain was engineered. This was achieved by disrupting various genes associated with general drug resistance. nih.govtandfonline.com Subsequent investigations using this hypersensitive strain led to the identification of the ribosomal protein L3 (Rpl3p) as the specific cellular target of this compound. nih.govtandfonline.com The gene encoding this protein, RPL3, was pinpointed as being central to the mechanism of action of this compound. nih.govtandfonline.comresearchgate.net Ribosomal protein L3 is itself involved in the replication and maintenance of the M double-stranded RNA of the killer dsRNA genome in Saccharomyces cerevisiae. nih.gov

Analysis of this compound-Resistant Mutants and Alleles (e.g., YCR1, RPL3 gene)

To identify the specific gene responsible for this compound interaction, resistant mutants were isolated from the hypersensitive yeast strain. nih.govtandfonline.com Researchers selected for strains that displayed a semi-dominant and this compound-specific resistance phenotype. nih.govtandfonline.comresearchgate.net Genetic complementation analysis of five of these resistant strains revealed that they all belonged to a single complementation group, which was designated YCR1 (Yeast this compound Resistance 1). nih.govtandfonline.com Further genetic analysis determined that the mutant gene conferring this resistance was an allele of the RPL3 gene, which codes for the ribosomal protein L3. nih.govtandfonline.comresearchgate.net

| Entity | Description | Significance |

| Saccharomyces cerevisiae | Model organism (yeast) used for genetic analysis. | Enabled the identification of this compound's cellular target. nih.govtandfonline.comresearchgate.net |

| Drug-Hypersensitive Strain | An engineered yeast strain with disrupted drug resistance genes. | Necessary for isolating and studying this compound-resistant mutants. nih.govtandfonline.com |

| YCR1 | The designated genetic complementation group for this compound resistance. | Showed that the resistance mutations occurred in a single genetic locus. nih.govtandfonline.com |

| RPL3 Gene | The gene encoding the ribosomal protein L3. | Identified as the specific gene responsible for this compound resistance. nih.govtandfonline.comresearchgate.net |

Structural Basis of this compound Resistance (e.g., Trp255Cys and Trp255Leu substitutions of Rpl3p)

The precise molecular changes conferring resistance to this compound were uncovered through sequence analysis of the mutant RPL3 genes. nih.govtandfonline.com This analysis revealed specific point mutations that resulted in amino acid substitutions in the Rpl3p protein. nih.govtandfonline.com Two key substitutions were identified: the replacement of tryptophan at position 255 with either cysteine (Trp255Cys) or leucine (Trp255Leu). nih.govtandfonline.comresearchgate.net These substitutions in the ribosomal protein L3 are directly responsible for the observed resistance to this compound. nih.govtandfonline.com To confirm these findings, researchers constructed other Rpl3p mutants where the Trp255 residue was replaced by different amino acids. All of these engineered replacements resulted in varying degrees of increased resistance to this compound, though they were also associated with growth defects. nih.gov

| Original Amino Acid | Position | Substituted Amino Acid | Resulting Phenotype |

| Tryptophan (Trp) | 255 | Cysteine (Cys) | This compound Resistance nih.govtandfonline.comresearchgate.net |

| Tryptophan (Trp) | 255 | Leucine (Leu) | This compound Resistance nih.govtandfonline.comresearchgate.net |

Antimicrobial Activity Profile

Weak Antifungal Activity in vitro

Studies on the biological properties of this compound, isolated from the fermentation broth of Curvularia sp. RK97-F166, have shown that the compound possesses very weak antifungal activity. nih.gov

Cytotoxicity in vitro at Nanogram Concentrations

Despite its limited antimicrobial profile, this compound exhibits significant cytotoxic effects at low concentrations. nih.gov It has been shown to inhibit the cell cycle progression of normal rat kidney (NRK) cells in the G1 phase at a concentration of 150 ng/ml. nih.gov Furthermore, this compound induced morphological reversion in srcts-transformed NRK cells at a concentration of 100 ng/ml. nih.gov

Advanced Research Directions and Applications in Chemical Biology

Curvularol as a Biochemical Tool for Studying Ribosomal Function and Cell Cycle Control

This compound has been identified as a G₁-specific inhibitor of mammalian cell cycle progression. researchgate.net Studies utilizing Saccharomyces cerevisiae (yeast) have been instrumental in elucidating its cellular target. researchgate.nettandfonline.com A genetic approach involving drug-hypersensitive yeast strains revealed that mutations conferring resistance to this compound were alleles of the RPL3 gene, which encodes the ribosomal large subunit protein L3. researchgate.nettandfonline.com Sequence analysis of these resistant mutants pinpointed specific amino acid substitutions, such as Trp255Cys and Trp255Leu in Rpl3p, as being responsible for this compound resistance. researchgate.nettandfonline.com Further construction of Rpl3p mutants with replacements at the Trp255 residue demonstrated varying degrees of increased resistance to this compound and associated growth defects. researchgate.nettandfonline.com These findings strongly suggest that ribosomal protein L3 is a key cellular target of this compound. researchgate.nettandfonline.com By inhibiting protein synthesis, this compound blocks cell cycle progression, specifically at the G₁ phase in various cell lines, including tsFT210 and srcᵗˢ-NRK cells. researchgate.netnii.ac.jp This mechanism of action, targeting protein synthesis via a ribosomal protein, highlights this compound's utility as a biochemical tool for investigating the intricate relationship between ribosomal function and cell cycle control. researchgate.nettandfonline.com

Interactive Data Table: this compound Resistance in Saccharomyces cerevisiae Rpl3p Mutants

| Rpl3p Mutation | This compound Resistance Level | Growth Defect |

| Wild Type | Highly Resistant | None |

| Trp255Cys | Increased | Varying |

| Trp255Leu | Increased | Varying |

| Other Trp255 Replacements | Varying Degrees of Increased | Varying |

Note: Data is based on research findings indicating varying degrees of resistance and growth defects associated with Rpl3p mutations at the Trp255 residue. researchgate.nettandfonline.com

Exploration of this compound's Core Structure as a Scaffold for Novel Compound Development

The unique heterotricyclic structure of this compound, featuring a cyclic hemiketal, a bridged system, and a spiro-epoxide, presents an interesting scaffold for chemical synthesis and the development of novel compounds. nih.gov While direct research specifically on using the this compound core as a scaffold for drug development is not extensively detailed in the provided search results, the study of its synthesis and structure-activity relationships (SAR) implies interest in its structural features. vscht.cz The complexity of natural product structures like this compound often inspires synthetic chemists to develop methodologies that can be applied to create analogs with potentially altered or improved biological activities. The synthesis of this compound has been a subject of study, suggesting efforts to access its core structure for further modifications or the creation of related chemical entities. vscht.cz The exploration of such complex natural product scaffolds can lead to the discovery of new classes of bioactive molecules.

Structure-Activity Relationship Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for gaining mechanistic insights. While detailed SAR studies specifically focused on modifications of the this compound structure and their impact on ribosomal function or cell cycle inhibition are not extensively provided, the identification of ribosomal protein L3 as its target through genetic studies in yeast provides a foundation for such investigations. researchgate.nettandfonline.com The observation that specific amino acid substitutions in Rpl3p confer resistance to this compound highlights critical interaction points between the compound and its target. researchgate.nettandfonline.com Future SAR studies could involve synthesizing analogs of this compound with targeted modifications and evaluating their effects on protein synthesis and cell cycle progression in both mammalian cells and yeast mutants. This would help delineate the structural features of this compound essential for its binding to Rpl3p and its inhibitory activity, providing deeper mechanistic insights. Studies on the synthesis of this compound itself contribute to the ability to perform such SAR investigations. vscht.cz

Potential in Agricultural or Biotechnological Contexts Derived from Producer Organism (excluding direct human applications)

The genus Curvularia, the producer organism of this compound, is a diverse group of filamentous fungi with both endophytic and pathogenic lifestyles. mdpi.comnih.govresearchgate.net These fungi are known to produce a wide array of secondary metabolites, including polyketides, alkaloids, quinones, and terpenes, which exhibit various biological activities. mdpi.comnih.govresearchgate.netencyclopedia.pub This metabolic diversity suggests potential applications in agricultural and biotechnological contexts. mdpi.comnih.govresearchgate.netencyclopedia.pub

Role of Curvularia Metabolites in Plant Interactions (e.g., phytotoxicity, antifungal)

Curvularia species are known to produce metabolites with significant effects on plants, including both phytotoxicity and antifungal activities. mdpi.comnih.govencyclopedia.pubmdpi.comfrontiersin.org Some Curvularia metabolites, such as curvularin (B155139) and α,β-dehydrocurvularin, have been identified as potent phytotoxins capable of causing necrotic lesions on plant leaves and inhibiting seed germination and seedling growth. mdpi.comfrontiersin.org These phytotoxic properties suggest a potential for Curvularia or its metabolites to be explored as mycoherbicides for weed control. nih.govresearchgate.netfrontiersin.org For instance, Curvularia lunata and Curvularia pallescens have shown mycoherbicidal potential against various weeds. nih.gov

Beyond phytotoxicity, Curvularia metabolites also exhibit antifungal activity against plant pathogenic fungi. mdpi.comnih.govresearchgate.netencyclopedia.pubmdpi.comresearchgate.net This antifungal potential could be harnessed for developing biological control agents to protect crops from fungal diseases. mdpi.comnih.govresearchgate.netencyclopedia.pubresearchgate.net Studies have shown that extracts and secondary metabolites from Curvularia species can inhibit the growth of various plant pathogens. mdpi.comnih.govresearchgate.net

Interactive Data Table: Examples of Curvularia Metabolite Activities

| Metabolite/Extract Source | Activity Type | Target Organism/Effect | Citation(s) |

| Curvularia metabolites | Antifungal | Various plant pathogenic fungi | mdpi.comnih.govresearchgate.netencyclopedia.pubresearchgate.net |

| Curvularia metabolites | Phytotoxic | Necrotic lesions, inhibited seed/seedling growth | mdpi.comnih.govencyclopedia.pubmdpi.comfrontiersin.org |

| Curvularin | Phytotoxic | Necrotic symptoms on Pandanus amaryllifolius | mdpi.comfrontiersin.org |

| α,β-Dehydrocurvularin | Phytotoxic | Necrotic symptoms on Pandanus amaryllifolius | mdpi.comfrontiersin.org |

| Curvularia lunata (FGCCW#21) | Mycoherbicidal | Sida acuta (common wireweed) | nih.gov |

| Curvularia pallescens | Mycoherbicidal | Cuscuta gronovii (parasitic plant) | nih.gov |

| Curvularia eragrostidis metabolites | Mycoherbicidal | Various notorious weeds | researchgate.net |

Biotechnological Potential of Curvularia Species for Bioconversion Reactions

Curvularia species, particularly strains of Curvularia lunata, are recognized for their significant biotechnological potential in catalyzing bioconversion reactions. researchgate.netdergipark.org.tr These fungi possess enzymatic systems capable of transforming various organic compounds, including steroids, terpenes, antibiotics, nitriles, and sulfones. researchgate.net This ability allows for the production of optically active derivatives that may be challenging to obtain through purely chemical synthesis. researchgate.net

The bioconversion capabilities of Curvularia species have been explored for various purposes. For example, Curvularia lunata has been investigated for the biotransformation of compounds like berberine, an alkaloid with antimicrobial activity. dergipark.org.tr Such biotransformation processes can potentially yield novel or more effective compounds with subtle structural modifications. dergipark.org.tr Furthermore, Curvularia species have been studied for their ability to degrade complex fibers, such as lignocellulosic biomass, due to their production of enzymes like laccases and endoglucanases. preprints.orgmdpi.com This enzymatic activity highlights their potential in processes like biomass degradation and carbon mineralization. preprints.orgmdpi.com The use of Curvularia in bioconversion offers a promising avenue for producing valuable compounds and facilitating the breakdown of complex organic materials in various industrial and agricultural applications. researchgate.netdergipark.org.trpreprints.orgmdpi.com

常见问题

Basic Research Questions

Q. What are the established methods for isolating Curvularol from fungal sources, and how do they ensure purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Key steps include:

- Fungal Cultivation : Optimize growth conditions (e.g., temperature, media) to maximize metabolite yield .

- Extraction Efficiency : Use polarity-guided solvents to target secondary metabolites like this compound .

- Purity Validation : Combine TLC, HPLC, and spectroscopic analysis to confirm compound identity and purity .

- Table 1 : Common Isolation Techniques

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Solvent Extraction | High yield, cost-effective | Low specificity | |

| HPLC Purification | High resolution | Expensive equipment |

Q. Which spectroscopic and computational techniques are most effective for elucidating this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : Critical for determining carbon-hydrogen frameworks (e.g., ¹H-NMR, ¹³C-NMR, 2D-COSY) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

- Computational Modeling : DFT calculations validate spectral data and predict reactive sites .

Q. What are the standard in vitro assays for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., fungal strain, extraction method, assay protocols) .

- Controlled Replication : Standardize bioassay conditions (e.g., cell line passage number, solvent controls) .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., gene expression profiling alongside cytotoxicity tests) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map pathways affected by this compound .

- CRISPR Screening : Identify gene knockouts that modulate this compound’s efficacy .

- In Vivo Models : Use zebrafish or murine models with pharmacokinetic profiling (e.g., bioavailability, tissue distribution) .

Q. How can contradictory data on this compound’s stability under varying pH/temperature conditions be resolved?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates .

- Structural Analysis : Use NMR to identify degradation products and reactive sites .

Q. What strategies improve the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Semi-Synthetic Modifications : Focus on functional groups (e.g., hydroxyl, epoxide) via acetylation or oxidation .

- Biosynthetic Engineering : Overexpress tailoring enzymes in fungal hosts to generate analogs .

- SAR Workflow : Prioritize derivatives based on computational docking scores and synthetic feasibility .

Data Management & Validation

Q. What protocols ensure data accuracy in this compound research, particularly in multi-institutional studies?

- Methodological Answer :

- CRF Compliance : Use Case Report Forms (CRFs) to standardize data entry and cross-check against source documents .

- Blinded Analysis : Implement double-blind protocols for bioassays to reduce bias .

- Inter-Lab Calibration : Share reference samples (e.g., this compound standard) to validate instrumentation across labs .

Tables for Methodological Comparison

Table 2 : Strategies for Resolving Bioactivity Contradictions

Table 3 : Advanced Techniques for Mechanism-of-Action Studies

| Technique | Use Case | Limitations |

|---|---|---|

| CRISPR Screening | Target identification | High cost, technical expertise |

| Multi-Omics Integration | Pathway mapping | Data complexity requires bioinformatics support |

| In Vivo Pharmacokinetics | Bioavailability assessment | Ethical approvals needed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。